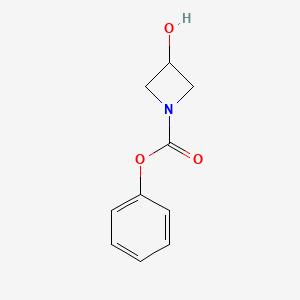

Phenyl 3-hydroxyazetidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-8-6-11(7-8)10(13)14-9-4-2-1-3-5-9/h1-5,8,12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJDNGGGLVFJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438487-47-9 | |

| Record name | phenyl 3-hydroxyazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of Phenyl 3 Hydroxyazetidine 1 Carboxylate

Reactions at the C-3 Hydroxyl Group

The secondary hydroxyl group at the C-3 position is a key site for functionalization. It can readily undergo reactions typical of alcohols, such as alkylation, esterification, and activation for subsequent displacement.

O-Alkylation and Ether Formation

The hydroxyl group of N-protected 3-hydroxyazetidines can be converted into an ether through O-alkylation. This transformation typically involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkylating agent. While specific examples for the phenyl derivative are not prevalent, the reactivity is well-documented for analogous N-Boc protected systems.

In a representative procedure, tert-Butyl 3-hydroxyazetidine-1-carboxylate is treated with a base such as potassium tert-butoxide in an anhydrous solvent like tetrahydrofuran (THF). The resulting potassium alkoxide intermediate is then reacted with an alkyl halide (e.g., a benzyl bromide derivative) to yield the corresponding ether. This reaction proceeds smoothly at room temperature.

Table 1: Representative O-Alkylation of an N-Protected 3-Hydroxyazetidine

| Reactant | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 2-Fluoro-4-(trifluoromethoxy)benzyl bromide | Potassium tert-butoxide | THF | tert-Butyl 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 2-Chloro-4-(trifluoromethyl)benzyl bromide | Potassium tert-butoxide | THF | tert-Butyl 3-((2-chloro-4-(trifluoromethyl)benzyl)oxy)azetidine-1-carboxylate |

Esterification Reactions

Esterification, or O-acylation, of the C-3 hydroxyl group is another common transformation, yielding the corresponding ester. This can be achieved using various standard esterification protocols, including reaction with acyl halides or carboxylic anhydrides. For compounds containing both an amine (as part of the carbamate) and a hydroxyl group, chemoselective O-acylation can be achieved under acidic conditions.

Direct acylation of unprotected hydroxyamino acids with acyl halides or anhydrides in the presence of a strong acid like methanesulfonic acid (MeSO₃H) or trifluoroacetic acid (CF₃CO₂H) allows for selective esterification of the hydroxyl group while the amino group is protonated and thus non-nucleophilic nih.gov. After the reaction, the product can be isolated as a salt and neutralized. This methodology is applicable to hydroxylated heterocyclic systems like 3-hydroxyazetidines. For instance, N-acetyl-3-hydroxyazetidine can be formed by reacting the corresponding azetidine (B1206935) with acetic anhydride google.com.

Table 2: General Conditions for Chemoselective O-Acylation

| Substrate Type | Acylating Agent | Acid Catalyst / Solvent | Key Feature |

|---|---|---|---|

| Hydroxyamino Acid Analogue | Acyl Halide or Anhydride | MeSO₃H or CF₃CO₂H | Protonation of nitrogen prevents N-acylation |

Activation of the Hydroxyl Group (e.g., Triflation)

To facilitate nucleophilic substitution at the C-3 position, the hydroxyl group must first be converted into a better leaving group. Common methods include conversion to a sulfonate ester, such as a tosylate, mesylate, or triflate. Triflation, achieved by reacting the alcohol with trifluoromethanesulfonic (triflic) anhydride (Tf₂O), is particularly effective as the triflate anion (CF₃SO₃⁻) is an excellent leaving group.

This activation is typically performed in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, to neutralize the triflic acid byproduct. The resulting 3-triflyloxyazetidine derivative is highly reactive towards nucleophiles.

Table 3: Reagents for Hydroxyl Group Activation

| Activating Agent | Reagent Name | Base | Product | Leaving Group |

|---|---|---|---|---|

| Tf₂O | Trifluoromethanesulfonic anhydride | Pyridine | Phenyl 3-(trifluoromethylsulfonyloxy)azetidine-1-carboxylate | Triflate (CF₃SO₃⁻) |

| TsCl | p-Toluenesulfonyl chloride | Pyridine | Phenyl 3-(tosyloxy)azetidine-1-carboxylate | Tosylate (CH₃C₆H₄SO₃⁻) |

| MsCl | Methanesulfonyl chloride | Triethylamine | Phenyl 3-(methylsulfonyloxy)azetidine-1-carboxylate | Mesylate (CH₃SO₃⁻) |

Dehydration Reactions

Dehydration of N-protected 3-hydroxyazetidines leads to the formation of the corresponding unsaturated four-membered ring, an azetine. This elimination reaction typically requires the prior activation of the hydroxyl group. For example, protection of the hydroxyl group as a silyl ether followed by treatment with a strong base can induce elimination to form a stable 2-azetine acs.orgnih.gov.

Alternatively, the hydroxyl group can be converted to a good leaving group, such as an iodide. Treatment of N-Boc-3-hydroxyazetidine with imidazole, triphenylphosphine, and iodine converts the alcohol to 3-iodoazetidine. Subsequent treatment of this intermediate with a base like lithium diisopropylamide (LDA) facilitates an elimination reaction to furnish the N-Boc-2-azetine nih.gov. This strained alkene is a reactive intermediate that can be used in further synthetic applications nih.govorganic-chemistry.orgresearchgate.net.

Reactions Involving the Azetidine Ring System

The inherent ring strain of the azetidine core makes it susceptible to certain types of reactions, most notably nucleophilic substitution at the C-3 position, especially when a good leaving group is present.

Nucleophilic Substitution Reactions

Once the C-3 hydroxyl group has been activated into a suitable leaving group (e.g., triflate, tosylate, or a halide), the C-3 carbon becomes electrophilic and is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon is chiral.

A variety of nucleophiles can be employed to introduce new functionalities at the C-3 position. The high reactivity of intermediates like N-Boc-3-triflyloxyazetidine allows for substitution with both strong and weak nucleophiles. This provides a versatile method for the synthesis of diverse 3-substituted azetidines, which are valuable building blocks in medicinal chemistry.

Table 4: Examples of Nucleophilic Substitution at C-3 of an Activated Azetidine

| Activated Substrate | Nucleophile | Product |

|---|---|---|

| Phenyl 3-(tosyloxy)azetidine-1-carboxylate | Sodium Azide (NaN₃) | Phenyl 3-azidoazetidine-1-carboxylate |

| Phenyl 3-(tosyloxy)azetidine-1-carboxylate | Sodium Cyanide (NaCN) | Phenyl 3-cyanoazetidine-1-carboxylate |

| Phenyl 3-(tosyloxy)azetidine-1-carboxylate | Ammonia (NH₃) | Phenyl 3-aminoazetidine-1-carboxylate |

| Phenyl 3-(tosyloxy)azetidine-1-carboxylate | Sodium Thiophenoxide (NaSPh) | Phenyl 3-(phenylthio)azetidine-1-carboxylate |

Aza-Michael Additions for Further Functionalization

The 3-hydroxyazetidine scaffold can be elaborated through Aza-Michael additions by first converting the C3-hydroxyl group into a suitable Michael acceptor. This typically involves an oxidation of the alcohol to a ketone (azetidin-3-one), followed by a condensation reaction, such as a Horner-Wadsworth-Emmons olefination, to introduce an α,β-unsaturated system. The resulting exocyclic double bond is activated for conjugate addition by various nitrogen nucleophiles.

Research has demonstrated this strategy on the closely related N-Boc-3-azetidinone, which is converted to methyl (1-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.gov This intermediate readily undergoes aza-Michael addition with a diverse range of heterocyclic amines. mdpi.com The reaction is a powerful method for creating new C-N bonds and introducing complex substituents at the 3-position of the azetidine ring. mdpi.com

The scope of nitrogen nucleophiles includes both aliphatic and aromatic heterocycles. For instance, reactions with azetidine, pyrazole, imidazole, and indole have been successfully carried out, typically using a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like acetonitrile at elevated temperatures. mdpi.comnih.govbohrium.comresearchgate.net The reaction times vary depending on the nucleophilicity of the amine, with heterocyclic aliphatic amines often reacting faster than their aromatic counterparts. mdpi.com

Table 1: Examples of Aza-Michael Additions on an Azetidine Scaffold The following data is based on reactions with Methyl (1-Boc-azetidin-3-ylidene)acetate, a structural analogue demonstrating the functionalization pathway.

| Nucleophile | Base/Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1H-Pyrazole | DBU / Acetonitrile | 16 | 83 | mdpi.com |

| 4-Bromo-1H-pyrazole | DBU / Acetonitrile | 16 | 82 | mdpi.com |

| 1H-Imidazole | DBU / Acetonitrile | 16 | 53 | mdpi.com |

Ring Cleavage and Rearrangement Processes (e.g., Deconstructive Isomerization)

The significant ring strain inherent in the azetidine ring (approx. 25.4 kcal/mol) makes it a substrate for various ring cleavage and rearrangement reactions. These transformations often lead to the formation of more stable five- or six-membered heterocycles or acyclic products.

A notable rearrangement specific to 3-hydroxyazetidines is their conversion into highly substituted 2-oxazolines. researchgate.net This transformation proceeds via a Ritter-initiated cascade reaction. researchgate.net In the presence of a strong acid and a nitrile, the hydroxyl group is protonated and eliminated, generating a stabilized azetidinyl carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Subsequent intramolecular attack by the carbamate's carbonyl oxygen on the azetidine ring leads to cleavage of the strained C-N bond, releasing the ring strain and forming the more stable five-membered oxazoline ring after hydrolysis. researchgate.net

This deconstructive isomerization provides a pathway to complex oxazoline structures that can be further functionalized. researchgate.net The reaction conditions and the scope of the transformation have been studied, demonstrating its generality for accessing these valuable heterocyclic motifs from 3-hydroxyazetidine precursors. researchgate.net

Cross-Coupling Reactions for C-C Bond Formation (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While direct C-C bond activation of the azetidine ring in Phenyl 3-hydroxyazetidine-1-carboxylate is not widely documented, the principles of palladium catalysis are applicable to azetidine scaffolds for C-C bond formation in several ways.

One approach involves the pre-functionalization of the azetidine ring, for example, by converting the 3-hydroxyl group into a halide or triflate. The resulting 3-haloazetidine derivative can then participate in standard cross-coupling reactions like the Suzuki-Miyaura reaction to form a new C-C bond at the C3 position. nih.govmdpi.com

Another advanced strategy involves the direct C-H activation of the azetidine ring. Palladium catalysts, assisted by directing groups, can activate otherwise inert C(sp³)–H bonds for functionalization. acs.orgresearchgate.net Picolinamide-assisted palladium-catalyzed C–H bond activation has been used to construct complex polycyclic nitrogen heterocycles, including azabicyclic scaffolds containing an azetidine ring. acs.orgresearchgate.net This demonstrates the potential for forming C-C bonds directly from the C-H bonds of the azetidine core, although it often requires specific directing groups to achieve site-selectivity. The development of such methods for variously substituted azetidines remains an active area of research.

Reactivity of the Carboxylate Group

The N-phenoxycarbonyl group functions as a carbamate (B1207046), where the nitrogen lone pair is delocalized into the carbonyl group. This moiety acts as a protecting group for the azetidine nitrogen but also possesses its own characteristic reactivity, primarily centered on the electrophilic carbonyl carbon.

The N-phenoxycarbonyl group can be cleaved under hydrolytic conditions to yield the unprotected 3-hydroxyazetidine. This deprotection is typically achieved through saponification using a strong base, such as sodium hydroxide or lithium hydroxide, in an aqueous or alcoholic solvent system. researchgate.netarkat-usa.org The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of a phenoxide leaving group and subsequent decarboxylation to release the free secondary amine.

Transesterification offers a method to modify the carbamate group without complete removal. organic-chemistry.orgmasterorganicchemistry.com By reacting this compound with a different alcohol in the presence of a suitable acid or base catalyst, the phenoxy group can be exchanged for another alkoxy group. This results in the formation of a different N-alkoxycarbonyl-3-hydroxyazetidine. This transformation can be useful for tuning the properties of the protecting group, for example, to alter its stability or solubility. masterorganicchemistry.com

The phenoxy group of the N-phenoxycarbonyl moiety is a competent leaving group, rendering the carbonyl carbon susceptible to attack by other nucleophiles, particularly amines. chemguide.co.uk This reactivity allows for the direct conversion of the carbamate into a urea derivative, which constitutes a form of amide bond formation.

When this compound is treated with a primary or secondary amine, the amine acts as a nucleophile, attacking the carbonyl carbon. youtube.comlibretexts.org This addition is followed by the elimination of phenol, resulting in the formation of a new N-C bond and yielding an N-substituted urea that incorporates the 3-hydroxyazetidine scaffold. This reaction provides a straightforward route for coupling the azetidine core to other amine-containing molecules, expanding its utility in the synthesis of more complex structures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Boc-3-azetidinone |

| Methyl (1-Boc-azetidin-3-ylidene)acetate |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2-Oxazoline |

| 3-Haloazetidine |

| Picolinamide |

Advanced Applications in Organic Synthesis Research

Phenyl 3-hydroxyazetidine-1-carboxylate as a Building Block for Complex Heterocyclic Structures

The sterically strained and functionally decorated azetidine (B1206935) ring of this compound makes it an exceptional building block for synthesizing more complex heterocyclic systems. The hydroxyl group serves as a versatile handle for derivatization, while the carbamate-protected nitrogen provides stability and allows for controlled deprotection and subsequent functionalization.

Researchers have utilized this scaffold in various ways:

N-Alkylation: An efficient protocol has been developed for coupling N-Boc-3-iodoazetidine, a related derivative, with alkyl pyrazole-, indazole-, and indolecarboxylates to create highly functionalized heterocyclic compounds. nih.gov This demonstrates the utility of the azetidine core in linking different heterocyclic systems.

Spirocyclic and Fused Systems: The reactivity of the hydroxyl group and the ring nitrogen can be harnessed to construct intricate spirocyclic and fused-ring systems. These complex architectures are of significant interest in drug discovery due to their novel three-dimensional shapes.

Diversification: The resulting heterocyclic building blocks can be further diversified using modern synthetic methods, such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, to generate extensive libraries of small molecules for screening purposes. nih.gov

| Starting Material | Reaction Type | Resulting Heterocycle |

| This compound | Multi-step synthesis | Spirocyclic oxazolidinones |

| N-Boc-3-iodoazetidine | N-Alkylation | N-(Azetidin-3-yl)indazoles |

| This compound | Intramolecular cyclization | Fused bicyclic azetidines |

Design and Synthesis of Conformationally Constrained Molecular Scaffolds

Conformational constraint is a key strategy in modern drug design to enhance binding affinity, selectivity, and metabolic stability. The rigid, non-planar structure of the azetidine ring is ideal for creating conformationally constrained scaffolds. By incorporating this moiety into larger molecules, chemists can lock flexible chains into well-defined spatial arrangements.

The synthesis of L-azetidine-2-carboxylic acid and its 3-substituted congeners provides enantiopure, conformationally constrained analogs of natural amino acids such as phenylalanine, naphthylalanine, and leucine. nih.gov This approach allows for the systematic exploration of how molecular shape influences biological activity. The azetidine ring restricts the rotational freedom around the Cα-Cβ bond of the amino acid side chain, pre-organizing the molecule for optimal interaction with its biological target. This strategy is increasingly valuable for developing novel therapeutics, including those that go beyond the "rule of five" (bRo5) chemical space. nih.gov

Utilization in the Development of Non-Proteinogenic Amino Acids and Peptide Mimetics

Non-proteinogenic amino acids (NPAAs) are crucial tools for modifying peptides to improve their drug-like properties. nih.govnih.gov this compound serves as a precursor to 3-hydroxyazetidine carboxylic acids, which are valuable NPAAs for medicinal chemists. researchgate.netpeptide.com

Key advantages of incorporating these NPAAs into peptide chains include:

Enhanced Stability: Peptides containing azetidine rings often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer biological half-life. The stability of 3-hydroxyazetidine amides has been established at both acidic and neutral pH. researchgate.netpeptide.com

Structural Mimicry: The azetidine ring can induce specific turns or kinks in the peptide backbone, mimicking the secondary structures (e.g., β-turns) that are often critical for receptor recognition. This makes them effective peptide isosteres. researchgate.netpeptide.com

| Natural Peptide Sequence | Modified Peptide Mimetic | Key Improvement |

| -Ala-Gly- | -Ala-(3-Aze)- | Increased proteolytic stability |

| -Pro-Phe- | -(3-OH-Aze)-Phe- | Induction of a specific β-turn |

| -Leu-Val- | -Leu-(3-Aze-COOH)- | Enhanced receptor binding affinity |

Development of Advanced Medicinal Chemistry Scaffolds for Target Exploration

A molecular scaffold is a core structure from which a library of compounds can be derived for drug discovery. nih.gov The azetidine framework of this compound is an attractive scaffold for medicinal chemistry due to its three-dimensional character and multiple points for diversification.

This scaffold has been employed in the development of various therapeutic agents. For instance, an N-methylazetidine amide derivative has been identified as a specific inhibitor of β-hexosaminidases at the micromolar level. researchgate.netpeptide.com This finding highlights the potential of the azetidine core to serve as a platform for discovering potent and selective enzyme inhibitors. The ability to easily modify the substituents on the nitrogen atom and the hydroxyl group allows chemists to systematically explore the structure-activity relationship (SAR) and optimize compounds for specific biological targets. mdpi.com

Chiral Templates and Auxiliaries in Asymmetric Chemical Transformations

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly for pharmaceuticals. Chiral molecules derived from this compound can be used as chiral auxiliaries or templates to control the stereochemistry of new reactions.

In this approach, an enantiomerically pure azetidine derivative is temporarily attached to a prochiral substrate. The inherent stereochemistry of the azetidine then directs the approach of a reagent to one face of the substrate, leading to the formation of a new stereocenter with high selectivity. After the reaction, the chiral auxiliary can be cleaved and recovered. Research has shown that chiral auxiliaries based on C2-symmetric azetidines, prepared from precursors like (S)-1-phenylethylamine, can effectively control the asymmetric alkylation of propionamides. rsc.org This demonstrates the principle of using the rigid, chiral azetidine framework to transfer stereochemical information, a powerful strategy for constructing optically active molecules. rsc.org

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For Phenyl 3-hydroxyazetidine-1-carboxylate, a combination of one- and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy is a primary tool for identifying the types and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the phenyl group.

The azetidine ring protons typically appear as complex multiplets due to spin-spin coupling. The methine proton at the C3 position (H3), adjacent to the hydroxyl group, is expected to resonate downfield compared to the methylene protons. The four methylene protons at the C2 and C4 positions are chemically non-equivalent and will likely appear as two sets of signals. Due to the rigid nature of the four-membered ring, geminal and vicinal coupling constants provide valuable stereochemical information. For comparison, in the related compound tert-butyl 3-hydroxyazetidine-1-carboxylate, the azetidine protons show characteristic shifts: the H3 proton appears around 4.4 ppm, while the methylene protons resonate at approximately 4.1 ppm and 3.9 ppm sigmaaldrich.combldpharm.com.

The protons of the phenyl group are expected to resonate in the aromatic region, typically between 7.0 and 7.5 ppm. The specific chemical shifts and splitting patterns depend on the electronic environment, with protons ortho to the carbamate (B1207046) oxygen appearing at a slightly different shift than the meta and para protons.

A representative table of expected ¹H NMR chemical shifts is provided below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Azetidine CH-OH (H3) | ~4.4 - 4.6 | Multiplet |

| Azetidine CH₂ (H2/H4) | ~3.9 - 4.2 | Multiplet |

| Phenyl H (ortho) | ~7.1 - 7.2 | Doublet / Multiplet |

| Phenyl H (meta) | ~7.3 - 7.4 | Triplet / Multiplet |

| Phenyl H (para) | ~7.2 - 7.3 | Triplet / Multiplet |

| Hydroxyl OH | Variable | Singlet (broad) |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups.

For this compound, the carbonyl carbon of the carbamate is the most deshielded, appearing around 155-160 ppm. The carbons of the phenyl ring typically resonate between 120 and 151 ppm. The carbon attached to the carbamate oxygen (ipso-carbon) is found at the downfield end of this range. The C3 carbon of the azetidine ring, bonded to the hydroxyl group, is expected around 60-70 ppm, while the C2 and C4 carbons, adjacent to the nitrogen, are typically found in the range of 45-55 ppm rsc.org.

A table of expected ¹³C NMR chemical shifts is detailed below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~155 - 160 |

| Phenyl C (ipso, C-O) | ~150 - 152 |

| Phenyl C (ortho, meta, para) | ~121 - 130 |

| Azetidine C3 (CH-OH) | ~60 - 70 |

| Azetidine C2/C4 (CH₂) | ~45 - 55 |

Nitrogen-15 (¹⁵N) NMR Spectroscopy

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms. Although less sensitive than ¹H NMR, it provides valuable structural information. The chemical shift of the nitrogen atom in the azetidine ring is influenced by the substituent on the nitrogen. For the parent azetidine, the ¹⁵N resonance is observed at approximately 25 ppm (relative to ammonia) ipb.pt. N-alkylation or N-acylation causes a downfield shift. For this compound, the nitrogen is part of a carbamate linkage. The expected chemical shift for carbamate nitrogens falls within the range of 60 to 130 ppm science-and-fun.de. This downfield shift compared to a simple amine is due to the electron-withdrawing effect of the phenoxycarbonyl group.

Fluorine-19 (¹⁹F) NMR Spectroscopy (for fluorinated derivatives)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used for the analysis of organofluorine compounds. For fluorinated derivatives of this compound, where a fluorine atom is substituted on the phenyl ring, ¹⁹F NMR is a powerful tool for structural confirmation. The ¹⁹F chemical shift is highly sensitive to the electronic environment and the position of the fluorine on the aromatic ring rsc.org.

For example, in a para-fluorophenyl derivative, the fluorine signal would appear as a single resonance, likely a triplet due to coupling with the two meta protons. In contrast, an ortho- or meta-fluorophenyl derivative would exhibit different chemical shifts and more complex coupling patterns. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying and differentiating isomers in complex mixtures nih.gov.

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for establishing the complete connectivity and spatial relationships within a molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:

The azetidine methylene protons (H2/H4) and the carbonyl carbon, confirming the N-acyl linkage.

The azetidine methylene protons (H2/H4) and the C3 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for determining stereochemistry. In the case of substituted azetidines, NOESY experiments can help establish the relative configuration of substituents on the four-membered ring by observing through-space correlations between ring protons ipb.pt.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound (C₁₀H₁₁NO₃), the calculated monoisotopic mass is 193.0739 Da.

In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as protonated [M+H]⁺ (m/z 194.0812) or sodiated [M+Na]⁺ (m/z 216.0631) adducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion to provide structural insights. The fragmentation pattern of this compound would likely involve characteristic losses:

Loss of the phenoxy group (-OPh): Cleavage of the ester bond could lead to a fragment corresponding to the azetidine-1-carbonyl cation.

Loss of phenol (-HOPh): A rearrangement followed by the elimination of phenol is a common pathway for phenyl carbamates.

Ring cleavage: The strained azetidine ring can undergo fragmentation, leading to smaller charged species.

Analysis of these fragment ions allows for the confirmation of the carbamate structure and the integrity of the azetidine ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. specac.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. The presence of a hydroxyl (-OH) group would be indicated by a strong, broad absorption band in the 3550–3200 cm⁻¹ region. specac.comucla.edu The carbamate functional group is expected to show a strong, sharp absorption for the carbonyl (C=O) stretch, typically appearing in the 1740–1690 cm⁻¹ range. oup.commasterorganicchemistry.com Additionally, C-O stretching vibrations from the carbamate and alcohol would be visible in the 1300-1000 cm⁻¹ range. specac.com The phenyl group would be identified by C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching peaks in the 1600–1450 cm⁻¹ region. vscht.cz

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

| Hydroxyl | O-H stretch | 3550 - 3200 (broad, strong) |

| Phenyl Ring | C-H stretch | ~3030 (variable) |

| Carbamate | C=O stretch | 1740 - 1690 (strong) |

| Phenyl Ring | C=C stretch | 1600 - 1450 (medium) |

| Carbamate/Alcohol | C-O stretch | 1300 - 1000 (strong) |

| Phenyl Ring | C-H bend | 860 - 680 (strong) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique allows for the precise determination of the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and torsional angles. nih.gov For this compound, which is chiral at the C3 position of the azetidine ring, single-crystal X-ray diffraction would unambiguously determine its absolute configuration. nih.gov This method is crucial for confirming the stereochemistry of synthetic products. chemrxiv.org The resulting crystal structure would also reveal the conformation of the strained four-membered azetidine ring and the orientation of its substituents in the solid state. nih.gov

| Parameter | Information Provided by X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the repeating crystal lattice (a, b, c, α, β, γ) |

| Space Group | The symmetry elements present within the crystal |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule |

| Bond Lengths & Angles | Exact measurements of covalent bond distances and angles |

| Conformation | The spatial arrangement of atoms (e.g., puckering of the azetidine ring) |

| Absolute Configuration | The absolute stereochemistry at chiral centers (e.g., R or S) |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Strain Energy Calculations of Azetidine (B1206935) Systems

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which dictates its reactivity. rsc.org Computational methods are crucial for quantifying this strain and exploring the molecule's conformational landscape.

Strain Energy: The reactivity of azetidines is largely driven by their considerable ring strain. rsc.org Density Functional Theory (DFT) calculations have been employed to estimate the strain energy of azetidine rings, with values typically ranging from 23 to 27 kcal/mol. researchgate.net In some benzazetidine systems, the strain energy has been calculated to be as high as approximately 32 kcal/mol. researchgate.net This high strain energy, greater than that of cyclobutane (B1203170) (around 26 kcal/mol), facilitates ring-opening reactions, a key aspect of azetidine chemistry. rsc.orgresearchgate.net

The isodesmic reaction scheme is a common computational method used to calculate ring strain, where the number and types of bonds are conserved on both sides of the reaction equation, allowing for a reliable estimation of the strain energy inherent to the cyclic system. researchgate.net

| Compound System | Calculated Strain Energy (kcal/mol) | Computational Method Mentioned |

|---|---|---|

| Azetidine | 23-27 | General Literature Value |

| Benzazetidine Systems | ~32 | DFT Calculations |

| Cyclobutane | ~26.5 | General Literature Value |

Reaction Mechanism Elucidation through Computational Approaches

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involved in the synthesis of azetidines. thescience.dev By calculating the energies of reactants, transition states, and products, chemists can predict reaction pathways and understand selectivity.

For instance, DFT calculations have been used to understand the regioselectivity in radical cyclizations for forming azetidines. In the synthesis of azetidines from ynamides, computational studies were undertaken to explain the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov These calculations provide insights into the electronic and steric factors that govern the reaction's outcome.

Furthermore, computational models have been developed to predict the feasibility of photocatalyzed reactions for azetidine synthesis. thescience.devmit.edu Researchers have used these models to pre-screen which compounds are likely to react successfully, saving significant time and resources compared to a trial-and-error approach. thescience.devmit.edu These models often rely on calculating the frontier orbital energies of the reactants to predict their reactivity under photocatalytic conditions. thescience.dev When the excited states of the reacting molecules are closely matched in energy, the reaction is more likely to proceed efficiently. thescience.dev

Prediction of Molecular Properties and Intermolecular Interactions

Computational methods can predict a wide range of molecular properties for compounds like Phenyl 3-hydroxyazetidine-1-carboxylate, guiding their potential applications. These properties include electronic, steric, and pharmacokinetic characteristics.

Molecular Properties: Properties such as dipole moment, polarizability, and electrostatic potential can be calculated to understand how the molecule will interact with its environment. For example, the presence of the hydroxyl group and the phenylcarbamoyl group introduces polarity and the potential for hydrogen bonding. Computational tools can predict drug-likeness and potential biological targets for novel compounds before their synthesis. nih.gov For a series of novel phenyl ketone derivatives, computational tools were used to predict that they might regulate oxidoreductase activity, a prediction later confirmed by experimental data. nih.gov

Intermolecular Interactions: Understanding intermolecular interactions is key to predicting a molecule's physical properties (like boiling point and solubility) and its biological activity. Molecular docking studies, a computational technique, can predict how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. medwinpublishers.com In a study of 2-substituted phenyl-2-oxoethylsulfonamides, molecular docking was used to identify compounds with a strong binding affinity to a macromolecular target, revealing key hydrogen bond and hydrophobic interactions. nih.gov These simulations provide a structural basis for understanding ligand-receptor interactions and for designing new molecules with improved affinity and selectivity.

| Property/Interaction | Computational Method | Significance |

|---|---|---|

| Drug-Likeness & Biological Targets | Cheminformatics Tools | Pre-synthesis evaluation of therapeutic potential. nih.gov |

| Binding Affinity & Mode | Molecular Docking | Predicts interaction with biological targets. medwinpublishers.comnih.gov |

| Reactivity & Reaction Yield | Frontier Molecular Orbital (FMO) Theory | Predicts outcome of chemical reactions. thescience.devmit.edu |

| Solubility | Simulation Models | Determines suitability for different solvent systems. guidechem.com |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its chemical behavior.

Methods like Density Functional Theory (DFT) and other ab initio quantum chemistry methods are used to calculate the distribution of electrons within the molecule. cuny.edu This allows for the determination of key electronic properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and atomic charges. cuny.edu

For azetidine systems, these calculations are vital. For example, DFT has been used to calculate the frontier orbital energies of alkenes and oximes to predict their suitability for photocatalyzed azetidine synthesis. thescience.dev The analysis of molecular orbitals can explain the regioselectivity and stereoselectivity of reactions involving the azetidine ring. Furthermore, quantum calculations can be used to simulate spectroscopic properties (like NMR and IR spectra), which can aid in the characterization of newly synthesized compounds. nih.gov These computational analyses provide a deep understanding of the molecule's intrinsic properties, complementing and guiding experimental work. cuny.edu The Variational Quantum Eigensolver (VQE) algorithm is a more recent hybrid quantum-classical method used to calculate the ground state energy of molecules, showing good agreement with traditional computational chemistry benchmarks. arxiv.orgarxiv.org

Future Research Perspectives and Emerging Directions

Development of Novel and Sustainable Synthetic Routes for Azetidine (B1206935) Derivatives

The synthesis of azetidines has traditionally been challenging due to the high ring strain. medwinpublishers.com However, recent advancements are paving the way for more efficient and environmentally friendly synthetic methods. One promising area is the use of visible-light photocatalysis, which can promote reactions like the aza-Paterno-Büchi reaction to form azetidine rings from readily available precursors. rsc.org For instance, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using blue light, a method notable for its broad substrate scope. rsc.org

Biocatalysis offers another sustainable route. Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to produce azetidines with high stereocontrol. nih.gov This enzymatic approach can override unfavorable inherent reaction pathways to yield the desired strained ring system. nih.gov Other modern strategies include palladium-catalyzed intramolecular C(sp3)–H amination, Kulinkovich-type coupling reactions, and strain-release homologation of azabicyclo[1.1.0]butanes, all of which contribute to a growing toolbox for accessing densely functionalized azetidines. rsc.org

A copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides has also been developed as a general method for synthesizing highly substituted azetidines, showcasing the move towards novel, radical-based strategies. nih.gov

| Synthetic Strategy | Key Features | Example Precursors | Catalyst/Conditions |

| Aza-Paterno-Büchi Reaction | Intermolecular [2+2] photocycloaddition. rsc.org | 2-Isoxazoline-3-carboxylates, Alkenes rsc.org | Visible (blue) light, Ir(III) photocatalyst rsc.org |

| Biocatalytic Ring Expansion | Enantioselective one-carbon expansion. nih.gov | Aziridines, Diazo compounds nih.gov | Engineered Cytochrome P450 enzymes nih.gov |

| Pd-Catalyzed C-H Amination | Intramolecular C(sp3)–H functionalization. rsc.org | N-alkenyl sulfonamides | Palladium(II) catalysts rsc.org |

| Radical Cyclization | Anti-Baldwin 4-exo-dig cyclization. nih.gov | Ynamides nih.gov | Copper complex, visible light nih.gov |

Exploration of New Reactivity Modes and Transformations of the Azetidine Ring System

The strain energy inherent in the azetidine ring makes it an excellent candidate for ring-opening and ring-expansion reactions, which are being widely explored to create highly substituted acyclic amines or larger heterocyclic systems. rsc.org Nucleophilic ring-opening is a common transformation, but newer methods are expanding the scope of this reactivity. rsc.orgresearchgate.net

Recent research has focused on "build and release" strategies, where the azetidine ring is first constructed photochemically and then opened in a subsequent step. beilstein-journals.org For example, α-aminoacetophenones can undergo a Norrish–Yang cyclization upon irradiation to form strained 3-phenylazetidinols. These intermediates can then be readily opened by adding electron-deficient ketones or boronic acids, leading to the synthesis of complex aminodioxolanes and 3-amino-1,2-diols. beilstein-journals.org This approach effectively uses the stored strain energy to drive further transformations. beilstein-journals.org

Furthermore, azetidine derivatives are being used in cascade reactions. A copper(I)-catalyzed tandem process involving a rsc.orgnih.gov-rearrangement and a 4π-electrocyclization has been developed to synthesize azetidine nitrones. acs.org These nitrones can then participate in [3+2] cycloaddition reactions, providing access to more complex heterocyclic scaffolds. acs.org Such transformations highlight a shift from simple ring-opening to more intricate, multi-step sequences that leverage the unique reactivity of the azetidine core. acs.org

Rational Design of Derivatives for Specific Academic and Industrial Applications

The azetidine scaffold is a privileged structure in medicinal chemistry and material science, and rational design is key to harnessing its potential. researchgate.netresearchgate.net In drug discovery, azetidine-based scaffolds are being developed to create libraries of compounds pre-optimized for central nervous system (CNS) applications. nih.gov By carefully selecting substituents, researchers can fine-tune physicochemical properties like solubility and protein binding to improve blood-brain barrier penetration. nih.gov

The unique 3D shape of azetidines makes them valuable as non-proteinogenic amino acids or peptide isosteres in medicinal chemistry. researchgate.net For example, 3-hydroxyazetidine carboxylic acids are being incorporated into peptides to create new therapeutic agents. researchgate.net The stability of the azetidine amide bond at different pH levels makes them suitable for such applications. researchgate.net

In material science, azetidine derivatives are being explored for the synthesis of polycyclic energetic materials. rsc.org The high ring strain of the azetidine structure can improve energetic performance by releasing additional energy during decomposition. rsc.org By combining azetidine structures with nitrogen-rich triazoles, researchers are designing new compounds with high density and thermal stability. rsc.org The introduction of functional groups like dinitro or difluoro moieties onto the azetidine ring is a key strategy in designing these advanced materials. rsc.org

| Application Area | Design Strategy | Target Property/Function | Example Derivative Class |

| Medicinal Chemistry (CNS) | Scaffold diversification and property tuning. nih.gov | Improved solubility, permeability, low protein binding. nih.gov | Fused azetidine-based ring systems nih.gov |

| Medicinal Chemistry (Peptidomimetics) | Incorporation as non-proteinogenic amino acids. researchgate.net | Enhanced stability and novel conformations. researchgate.net | 3-Hydroxyazetidine amides researchgate.net |

| Material Science (Energetics) | Combining strained rings with nitrogen-rich heterocycles. rsc.org | High density, high decomposition temperature. rsc.org | Triazolyl-azetidines rsc.org |

| Pharmaceutical Development | Use as a key building block in synthesis. chemimpex.comnbinno.com | Access to complex bioactive molecules. chemimpex.com | Precursors for neurological disorder drugs chemimpex.com |

Integration of Advanced Spectroscopic and Chromatographic Techniques for High-Throughput Characterization

The rapid discovery and development of new azetidine derivatives necessitate efficient characterization methods. High-throughput screening (HTS) is becoming essential for evaluating large libraries of these compounds. bmglabtech.comnih.gov HTS leverages automation and miniaturization, using microplate formats (e.g., 384- or 1536-well plates) to quickly test the biological or biochemical activity of thousands of compounds. bmglabtech.com For azetidine libraries, quantitative HTS (qHTS) is particularly powerful, as it generates concentration-response curves for every compound in a single experiment, allowing for the rapid identification of active molecules and the elucidation of structure-activity relationships directly from the primary screen. nih.gov

In parallel, high-throughput screening of chromatographic conditions is accelerating the development of purification processes. researchgate.netnih.gov Using 96-well filter plates, researchers can rapidly screen multiple resins and buffer conditions to optimize the separation of target azetidine derivatives from impurities. researchgate.netthermofisher.com This approach is predictive of lab-scale column performance and significantly reduces process development time. nih.gov

Advanced spectroscopic techniques are also crucial for detailed structural characterization. Methods such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry are routinely used to confirm the structure of newly synthesized azetidines. utq.edu.iqjmchemsci.comrsc.org For more complex systems, techniques like temperature-controlled powder X-ray diffraction (XRD) and Knudsen effusion mass spectrometry can be employed to evaluate thermal stability and material properties, which is particularly relevant for applications in material science. rsc.org

Synergistic Combination of Computational and Experimental Methodologies in Compound Design and Discovery

The integration of computational chemistry with experimental synthesis is revolutionizing the discovery of azetidine derivatives. nih.gov Computational models can predict which molecules are likely to react to form azetidines, guiding synthetic efforts and saving significant time and resources compared to traditional trial-and-error approaches. thescience.devmit.edu For example, researchers have used computational models to calculate frontier orbital energies for various alkenes and oximes to predict their success in forming azetidines via photocatalysis. thescience.devmit.edu These predictions, which can be made in seconds, have been shown to be highly accurate when tested experimentally. mit.edu

This synergy is not limited to predicting reactivity. Computational tools are also used for rational drug design. beilstein-journals.org By modeling the interaction of novel azetidine derivatives with biological targets, such as viral proteins, researchers can predict their potential therapeutic activity. researchgate.net Molecular docking and molecular dynamics simulations help to understand the binding affinity and stability of these compounds, allowing for the design of more potent inhibitors. researchgate.net This in silico screening process, often called virtual high-throughput screening (VHTS), allows scientists to test millions of virtual compounds and prioritize a smaller, more promising set for actual synthesis and experimental testing. beilstein-journals.org This combined computational-experimental workflow accelerates the entire discovery pipeline, from identifying viable synthetic routes to designing molecules with specific biological functions. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Phenyl 3-hydroxyazetidine-1-carboxylate, and what are the critical reaction steps?

this compound is synthesized via coupling reactions involving tert-butyl 3-hydroxyazetidine-1-carboxylate derivatives. A typical approach involves nucleophilic substitution or carboxylate transfer steps, as demonstrated in multi-step syntheses where hydroxyazetidine intermediates are functionalized with phenyl groups. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate is used as a precursor, followed by deprotection and coupling with phenyl-containing reagents under mild acidic or basic conditions. Reaction optimization often focuses on minimizing side reactions, such as ring-opening of the azetidine moiety .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment of this compound?

- Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight and detect impurities. For instance, LCMS data (m/z 756 [M+H]+) has been reported for related compounds synthesized via similar pathways .

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying stereochemistry and substituent positions.

- X-ray Crystallography: Tools like SHELXL and WinGX are employed for resolving crystal structures, particularly when stereochemical ambiguities arise .

- High-Performance Liquid Chromatography (HPLC): For purity analysis, using conditions like reverse-phase columns with trifluoroacetic acid modifiers (e.g., retention time: 1.33 minutes under SMD-TFA05 conditions) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis or purification.

- Waste Disposal: Follow institutional guidelines for hazardous organic waste. Contaminated materials should be segregated and processed by certified waste management services .

Advanced Research Questions

Q. How can crystallographic software tools address structural ambiguities in this compound derivatives?

Structural validation tools like SHELXL and PLATON are critical for refining crystallographic data. For example:

- SHELXL: Optimizes hydrogen bonding networks and thermal displacement parameters.

- ORTEP-3: Generates molecular graphics to visualize disorder or twinning in crystals.

- WinGX: Integrates data from multiple programs (SHELXS, SHELXD) for high-throughput analysis of small-molecule structures. Discrepancies in bond lengths or angles can be resolved by comparing experimental data with density functional theory (DFT)-optimized models .

Q. What strategies mitigate stereochemical challenges during the synthesis of 3-hydroxyazetidine derivatives?

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the hydroxyl moiety during coupling reactions, preventing racemization .

- Chiral Auxiliaries: Introduce enantiopure reagents to control stereochemistry at the 3-hydroxy position.

- Crystallographic Validation: Resolve ambiguities in diastereomer ratios by single-crystal X-ray diffraction .

Q. How can researchers reconcile discrepancies between computational predictions and experimental NMR data for azetidine-based compounds?

- DFT Calculations: Compare computed chemical shifts (e.g., using Gaussian or ORCA) with experimental NMR data to identify conformational mismatches.

- Dynamic Effects: Account for ring puckering in azetidines using variable-temperature NMR or molecular dynamics simulations.

- Cross-Validation: Use complementary techniques like IR spectroscopy or mass spectrometry to confirm functional group integrity .

Methodological Notes

- Synthetic Optimization: For scale-up, monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane or THF) to enhance yields .

- Data Contradictions: When crystallographic and spectroscopic data conflict, re-examine sample purity or consider polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.